molecular formula C22H18ClN5O3S B11155617 N-[5-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[5-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11155617
M. Wt: 467.9 g/mol
InChI Key: PUNZTPRGCFQYAC-UHFFFAOYSA-N
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Description

N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a formamido group, a thiadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is then introduced through a cyclization reaction involving an appropriate precursor and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-heptylbenzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-(5-{2-[(2-CHLOROPHENYL)FORMAMIDO]ETHYL}-1,3,4-THIADIAZOL-2-YL)-5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O3S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[5-[2-[(2-chlorobenzoyl)amino]ethyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H18ClN5O3S/c1-13-18(19(28-31-13)14-7-3-2-4-8-14)21(30)25-22-27-26-17(32-22)11-12-24-20(29)15-9-5-6-10-16(15)23/h2-10H,11-12H2,1H3,(H,24,29)(H,25,27,30)

InChI Key

PUNZTPRGCFQYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CCNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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